methanone CAS No. 88216-65-3](/img/structure/B14391700.png)
[4-Hydroxy-3,5-di(propan-2-yl)phenyl](2-hydroxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3,5-di(propan-2-yl)phenylmethanone: is an organic compound with a complex structure that includes both phenolic and ketonic functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,5-di(propan-2-yl)phenylmethanone typically involves the reaction of 4-hydroxy-3,5-di(propan-2-yl)benzaldehyde with 2-hydroxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the ketone linkage between the two aromatic rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The phenolic groups in 4-Hydroxy-3,5-di(propan-2-yl)phenylmethanone can undergo oxidation to form quinones.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine:
- Explored for its potential anti-inflammatory and analgesic properties.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Hydroxy-3,5-di(propan-2-yl)phenylmethanone is largely dependent on its functional groups. The phenolic groups can donate hydrogen atoms, acting as antioxidants. The ketone group can participate in various biochemical interactions, potentially inhibiting enzymes or interacting with cellular receptors.
類似化合物との比較
4-Hydroxy-3,5-di(propan-2-yl)benzaldehyde: Shares the phenolic and isopropyl groups but lacks the ketone functionality.
2-Hydroxybenzophenone: Contains the ketone and phenolic groups but lacks the isopropyl substituents.
Uniqueness:
- The combination of phenolic, ketone, and isopropyl groups in 4-Hydroxy-3,5-di(propan-2-yl)phenylmethanone provides a unique set of chemical properties, making it versatile for various applications in research and industry.
特性
CAS番号 |
88216-65-3 |
|---|---|
分子式 |
C19H22O3 |
分子量 |
298.4 g/mol |
IUPAC名 |
[4-hydroxy-3,5-di(propan-2-yl)phenyl]-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H22O3/c1-11(2)15-9-13(10-16(12(3)4)19(15)22)18(21)14-7-5-6-8-17(14)20/h5-12,20,22H,1-4H3 |
InChIキー |
FHANNXQQQMQLFF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




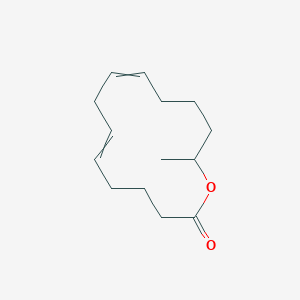

![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)
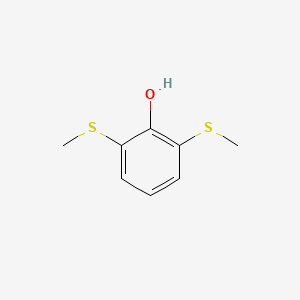
![2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14391654.png)
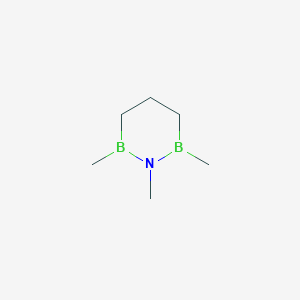
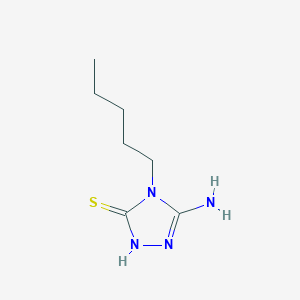
![2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide](/img/structure/B14391663.png)
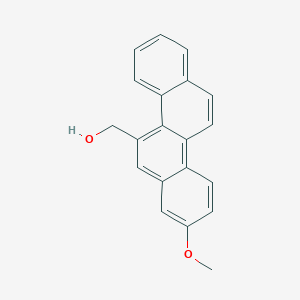
![1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14391675.png)
![Bicyclo[4.1.1]octa-1,5-diene](/img/structure/B14391679.png)

